2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile

Medicinal Chemistry Process Chemistry Physicochemical Properties

This uniquely tri-halogenated (Br, Cl, F) 2-aminobenzonitrile enables sequential, site-selective cross-coupling for constructing complex heterocyclic libraries. Referenced in TBK1/IKKε inhibitor patents, it offers distinct physicochemical properties (MW: 249.47 g/mol; XLogP: 2.9) for lead optimization SAR studies. Supplied at ≥97% purity, it is ideal for high-throughput experimentation. Refrigerated storage (2–8°C) required.

Molecular Formula C7H3BrClFN2
Molecular Weight 249.47 g/mol
Cat. No. B8248531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile
Molecular FormulaC7H3BrClFN2
Molecular Weight249.47 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Cl)N)C#N)F
InChIInChI=1S/C7H3BrClFN2/c8-4-1-5(10)3(2-11)7(12)6(4)9/h1H,12H2
InChIKeyWTEVGNNNPFJCHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile: Procurement and Selection of a High-Purity, Polysubstituted Benzonitrile Intermediate


2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile (CAS: 2250339-94-5) is a highly substituted benzonitrile derivative characterized by a dense halogenation pattern (bromo, chloro, and fluoro substituents) and an ortho-amino group on the aromatic ring [1]. It is a complex organic compound belonging to the class of substituted benzonitriles, with a molecular formula of C₇H₃BrClFN₂ and a molecular weight of 249.47 g/mol [2]. It is typically supplied as a solid with a purity specification of ≥97% and requires refrigerated storage (2-8°C) .

Why 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile Cannot Be Replaced by Simpler or Less Halogenated Analogs


The unique combination of three different halogen atoms (Br, Cl, F) at specific positions (4, 3, and 6) on the 2-aminobenzonitrile scaffold imparts distinct physicochemical and reactivity properties that are not replicable by analogs with fewer or different halogen substitutions [1]. Simpler in-class compounds, such as 2-Amino-4-bromo-3-fluorobenzonitrile (MW: 215.02) or 2-Amino-4-bromo-6-fluorobenzonitrile (MW: 215.02), lack the combined steric and electronic effects conferred by the additional chlorine atom . This specific substitution pattern directly influences calculated properties like lipophilicity (XLogP3-AA: 2.9), which is critical for downstream reactivity and potential biological partitioning, and cannot be matched by non-identical analogs [1]. Furthermore, this precise halogenation pattern serves as a defined intermediate for synthesizing more complex heterocyclic systems, where its regioselective reactivity is paramount for achieving desired synthetic outcomes [2].

Quantitative Differentiation Guide for 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile: A Comparator-Based Analysis


Comparative Molecular Weight and Physicochemical Profile Analysis Against Key Analogs

The molecular weight of 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile is 249.47 g/mol, which is 16% higher than that of its closest commercially available analogs, 2-Amino-4-bromo-3-fluorobenzonitrile and 2-Amino-4-bromo-6-fluorobenzonitrile, both with a molecular weight of 215.02 g/mol [1]. This mass difference corresponds to the replacement of a hydrogen atom with a chlorine atom. The target compound also exhibits a calculated XLogP3-AA value of 2.9, indicating a specific lipophilicity profile that diverges from the less substituted analogs, which lack this exact combination of halogens [1].

Medicinal Chemistry Process Chemistry Physicochemical Properties

Purity and Storage Specification Differentiation for Reliable Procurement

From a reputable commercial source, 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile is specified with a minimum purity of 97% and requires storage at refrigerated temperatures (2-8°C) . This contrasts with commonly available purities of 95% for several simpler analogs, such as 2-Amino-4-bromo-3-fluorobenzonitrile and 2-Amino-4-bromo-6-fluorobenzonitrile, from other vendors . The specified storage conditions are more stringent, suggesting a higher sensitivity to thermal degradation or moisture, which is an important consideration for inventory management and experimental reproducibility.

Procurement Quality Control Stability

Regioselective Reactivity Profile Based on Defined Substitution Pattern

The well-defined substitution pattern of 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile enhances regioselectivity in further derivatization, particularly in cross-coupling reactions where the differential reactivity of bromine versus chlorine and the directing effects of fluorine are leveraged [1]. While quantitative yield data for this specific compound is not available in the open literature, the class of highly halogenated benzonitriles is known to exhibit predictable regioselectivity based on the principles of ortho-lithiation of fluoroarenes [2]. This predictable reactivity is a key differentiator from less substituted analogs, which would offer fewer sites for selective functionalization and lead to complex mixtures of products.

Organic Synthesis Cross-Coupling Heterocycle Synthesis

Limitation on Direct Biological Activity Data for Procurement Decisions

Despite being listed in patents concerning benzonitrile derivatives as inhibitors of kinases such as TBK1 and IKKε, direct, quantitative IC50 or Kd data for the specific compound 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile against any biological target could not be identified in the public domain [1]. For instance, the patent US8969335 B2 claims compounds of formula I, but specific activity data for this exact compound are not disclosed in the accessible sections [1]. This lack of direct data means that procurement for biological assays should not be based on an assumption of inherent activity, but rather on its established role as a versatile intermediate.

Kinase Inhibition Biological Activity Procurement

Validated Application Scenarios for 2-Amino-4-bromo-3-chloro-6-fluoro-benzonitrile in Research and Development


Synthesis of Highly Functionalized Heterocyclic Scaffolds in Medicinal Chemistry

This compound is a premier choice for constructing diverse heterocyclic libraries, such as substituted quinazolines, indazoles, or pyrimidines. The ortho-amino and ortho-nitrile groups provide a versatile 1,2-relationship for annulation reactions, while the three distinct halogens (Br, Cl, F) serve as sequential handles for site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. The 16% higher molecular weight compared to dichloro or difluoro analogs can be advantageous for property modulation in lead optimization programs [2].

Elaboration of Benzonitrile-Based Kinase Inhibitor Cores

Referenced in patents for TBK1 and IKKε inhibitors, this compound is a strategic building block for creating novel kinase inhibitors [3]. Its unique halogenation pattern allows medicinal chemists to probe specific sub-pockets within the kinase ATP-binding site by substituting the bromo group with aryl/heteroaryl moieties while retaining the chloro and fluoro substituents for additional binding interactions or to fine-tune pharmacokinetic properties like metabolic stability and lipophilicity (XLogP = 2.9) [2]. It is a critical intermediate for exploring structure-activity relationships (SAR) in this therapeutic area.

Procurement for High-Throughput Experimentation (HTE) and Reaction Optimization

For process chemistry groups, the compound's specified high purity (97% minimum) and well-defined substitution pattern make it an ideal candidate for high-throughput experimentation (HTE) screens aimed at optimizing cross-coupling conditions. Its unique combination of halogens provides a challenging substrate for testing new catalyst systems or reaction conditions, as the differential reactivity of C-Br vs. C-Cl bonds under various catalytic cycles can be quantitatively assessed [1]. The stricter refrigerated storage requirement (2-8°C) must be factored into laboratory logistics and procurement planning.

Informing SAR Studies for Physicochemical Property Modulation

In projects where modulating lipophilicity (XLogP) or molecular weight is a key objective, this compound provides a quantifiably different profile (MW: 249.47; XLogP: 2.9) [2] compared to its mono- or di-halogenated analogs. This allows medicinal chemists to systematically increase molecular complexity and assess the impact on in vitro ADME parameters. The decision to procure this compound over a simpler analog should be driven by a specific SAR hypothesis related to these physicochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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